An In-Depth Technical Guide to Benzyl-D7-amine Hydrochloride: Properties, Structure, and Synthesis
An In-Depth Technical Guide to Benzyl-D7-amine Hydrochloride: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-D7-amine hydrochloride (C₆D₅CD₂NH₂·HCl) is the deuterated analog of benzylamine hydrochloride. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, imparts a greater molecular weight and alters the vibrational modes of molecular bonds. These characteristics make it an invaluable tool in a multitude of research and development applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Benzyl-D7-amine hydrochloride, with a focus on providing practical insights for laboratory professionals.
Chemical Properties and Structure
The defining feature of Benzyl-D7-amine hydrochloride is the presence of seven deuterium atoms, five on the phenyl ring and two on the benzylic carbon. This isotopic labeling is key to its utility in various analytical and research contexts.
Physicochemical Properties
While specific experimental data for the deuterated compound is not extensively published, the physical properties can be reasonably extrapolated from its non-deuterated counterpart, benzylamine hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₇H₂D₇N·HCl | N/A |
| Molecular Weight | 150.69 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approx. 262-263 °C (for non-deuterated analog) | [2][3] |
| Solubility | Soluble in water | [4] |
| Stability | Stable under recommended storage conditions. Very hygroscopic. | [4][5] |
Note: The melting point is for the non-deuterated benzylamine hydrochloride and should be considered an approximation for the deuterated compound. Isotopic substitution can slightly alter physical properties.
Structural Elucidation
The structure of Benzyl-D7-amine hydrochloride consists of a deuterated benzylammonium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the amine group.
Diagram: Chemical Structure of Benzyl-D7-amine Hydrochloride
Caption: Synthetic pathway for Benzyl-D7-amine HCl.
Experimental Protocol: Synthesis of Benzyl-D7-amine
This protocol is adapted from established methods for the synthesis of benzylamine from benzyl chloride.[6][7] Causality: The use of a large excess of ammonia is crucial to minimize the formation of the secondary (dibenzyl-d14-amine) and tertiary amine byproducts by ensuring that the benzyl-d7-chloride preferentially reacts with ammonia rather than the newly formed primary amine.
Materials:
-
Benzyl-d7-chloride
-
28% Aqueous Ammonia solution
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a 20-fold molar excess of 28% aqueous ammonia solution.
-
Addition of Benzyl-d7-chloride: With vigorous stirring, add Benzyl-d7-chloride dropwise from the dropping funnel over a period of approximately 2 hours. The exothermic reaction should maintain a temperature of 30-35°C. If the temperature rises significantly, the flask can be cooled with a water bath.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Add a sufficient amount of 50% aqueous NaOH solution to make the aqueous layer strongly basic. This will convert any remaining ammonium salts to free ammonia and ensure the Benzyl-D7-amine is in its free base form.
-
Extraction: Transfer the reaction mixture to a separatory funnel. The mixture will separate into an oily layer (containing the product) and an aqueous layer. Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude Benzyl-D7-amine can be purified by vacuum distillation.
Experimental Protocol: Conversion to Benzyl-D7-amine Hydrochloride
Causality: The formation of the hydrochloride salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from the strong acid, hydrochloric acid, to form the ammonium salt.[8][9] This salt is typically a crystalline solid and is often more stable and easier to handle than the free amine.
Materials:
-
Crude or purified Benzyl-D7-amine
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Anhydrous diethyl ether or isopropanol
-
Beaker or flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the Benzyl-D7-amine in a minimal amount of anhydrous diethyl ether or isopropanol in a beaker or flask.
-
Acidification: While stirring, slowly add a slight molar excess of concentrated hydrochloric acid dropwise. Alternatively, for a completely anhydrous product, HCl gas can be bubbled through the solution.
-
Precipitation: The Benzyl-D7-amine hydrochloride will precipitate out of the solution as a white solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain pure Benzyl-D7-amine hydrochloride.
Applications in Research and Development
The unique properties of Benzyl-D7-amine hydrochloride make it a valuable tool in several scientific disciplines:
-
Internal Standard in Mass Spectrometry: Due to its identical chemical properties to the non-deuterated analog but distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., in pharmacokinetic studies).
-
Mechanistic Studies: The deuterium labeling allows researchers to trace the metabolic fate of benzylamine and related compounds in biological systems, providing insights into reaction mechanisms and metabolic pathways.[10]
-
NMR Spectroscopy: In certain applications, deuterated compounds can be used as tracers or to simplify complex NMR spectra.
Safety and Handling
Benzyl-D7-amine hydrochloride is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]
-
Precautions: Always handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture. It is stable for at least two years when stored under these conditions.[4][5]
Conclusion
Benzyl-D7-amine hydrochloride is a versatile and important isotopically labeled compound with significant applications in research and development. Its synthesis, while requiring careful execution, is based on well-established chemical principles. A thorough understanding of its chemical properties, structure, and safe handling procedures is essential for its effective and safe utilization in the laboratory.
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